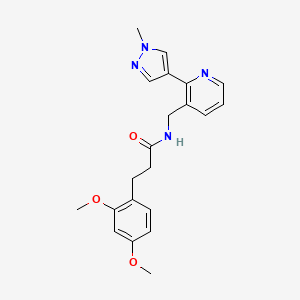

3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-25-14-17(13-24-25)21-16(5-4-10-22-21)12-23-20(26)9-7-15-6-8-18(27-2)11-19(15)28-3/h4-6,8,10-11,13-14H,7,9,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCKGUNGUHMMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, belonging to the class of N-heterocycles, has shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory activities.

Chemical Structure

The molecular formula of the compound is . Its structure features a dimethoxyphenyl group, a pyrazole moiety, and a propanamide linkage. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide. For instance, derivatives containing pyrazole and pyridine rings have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity .

The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer progression. For example, some studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Docking studies have indicated a strong binding affinity to CDK2, suggesting that this compound could effectively disrupt cell cycle progression in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this one have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The presence of the pyrazole ring is particularly noted for enhancing anti-inflammatory activity by modulating pathways involved in inflammatory responses.

Case Studies

Synthesis and Characterization

The synthesis of 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step synthetic routes that include condensation reactions followed by purification processes such as chromatography. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. A study highlighted that pyrazole derivatives can effectively inhibit COX-II, leading to reduced inflammation and pain relief .

2. Anticancer Potential

The anticancer properties of 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide have been investigated in various cancer cell lines. For instance, similar compounds have shown promising results against melanoma and breast cancer cell lines with IC50 values indicating potent cytotoxicity . The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a significant advantage.

| Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Not specified | Not specified | COX-II inhibition |

| Anticancer | A375 (melanoma) | 4.2 | Induction of apoptosis |

| Anticancer | MCF-7 (breast) | 1.88 | Cell cycle arrest |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized various pyrazole derivatives, including those structurally similar to 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide. The results demonstrated a significant reduction in inflammatory markers in vitro when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages .

Case Study 2: Anticancer Activity

Another study focused on the anticancer efficacy of pyrazole derivatives, where compounds similar to the target compound were evaluated against several cancer cell lines. The findings revealed that these compounds could inhibit tumor growth effectively through multiple pathways, including apoptosis and cell cycle modulation .

Chemical Reactions Analysis

Formation of the Pyrazole Ring

Pyrazole rings are typically synthesized via cyclization reactions. For example, the condensation of 1,3-diketones or α,β-unsaturated ketones with hydrazine derivatives under acidic conditions can yield pyrazoles . In this compound, the 1-methyl-1H-pyrazol-4-yl group may form through:

-

Cyclization reactions : Hydrazine derivatives reacting with carbonyl precursors.

-

Alkylation : Introduction of the methyl group at the N-position via methylation (e.g., using methyl iodide or dimethyl sulfate) .

Construction of the Pyridin-3-Yl Core

The pyridine ring can be synthesized via:

-

Condensation reactions : For example, quinazoline derivatives are formed by cyclizing diamines with carbonyl compounds .

-

Metal-catalyzed couplings : Suzuki or Stille couplings to introduce substituents at the 3-position .

Amide Bond Formation

The propanamide linkage is likely formed via:

-

Coupling reactions : Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) with activated esters .

-

Reductive amination : If starting from an amine, this step would involve reducing an imine intermediate .

Hydrolysis of the Amide

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine:

This reaction is critical for understanding metabolic pathways or degradation mechanisms.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole’s para position (relative to the N-methyl group) is reactive toward electrophilic substitution. Possible reactions include:

-

Nitration : Introducing nitro groups using mixed acid (HNO₃/H₂SO₄) .

-

Sulfonation : Formation of sulfonic acid derivatives under strong acidic conditions .

Pyridine Ring Functionalization

The pyridin-3-yl group may participate in:

-

Alkylation/arylation : Using alkyllithium reagents or palladium-catalyzed couplings .

-

Nucleophilic substitution : If activated (e.g., halogenation), it could undergo displacement reactions .

Oxidative Reactions

The methyl group on the pyrazole may undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent (e.g., KMnO₄) .

Amide Formation via Coupling Reactions

A typical mechanism involves the activation of the carboxylic acid (e.g., as an acid chloride) followed by nucleophilic attack by the amine group :

textRC(=O)Cl + R'NH₂ → RC(=O)NH₂R' + HCl

Pyrazole Cyclization

The formation of the pyrazole ring from hydrazine derivatives involves:

-

Condensation : Hydrazine reacts with a diketone to form a hydrazone.

-

Cyclization : Acidic conditions promote cyclization to yield the pyrazole .

Table 2: Key Reactions of Functional Groups

| Functional Group | Reaction | Products |

|---|---|---|

| Amide | Hydrolysis | Carboxylic acid + amine |

| Pyrazole (para) | Electrophilic substitution | Nitro/sulfo derivatives |

| Pyridine | Alkylation | Substituted pyridine derivatives |

Research Findings

-

Diversity in synthesis : The compound’s complexity suggests multi-step syntheses, with steps optimized for yield and purity .

-

Biological implications : Pyrazolo-pyridine derivatives often exhibit kinase inhibition, highlighting therapeutic potential .

-

Reactivity : The amide and heterocyclic rings enable diverse chemical transformations, making this class of compounds versatile for medicinal chemistry .

References :

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide?

- Methodological Answer : The synthesis of structurally related pyrazole- and pyridine-containing compounds involves coupling reactions under mild conditions. For example, similar derivatives are synthesized via nucleophilic substitution or Buchwald-Hartwig amination using catalysts like copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours . Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product. Reaction yields for analogous compounds range from 17–67%, highlighting the need for optimization .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) confirm substituent positions and stereochemistry via characteristic chemical shifts (e.g., pyrazole protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ ion) with an error margin <5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve the synthesis yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, a central composite design can model interactions between cesium carbonate concentration (5–10 eq.) and reaction time (24–72 hours) to maximize yield .

- Computational Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and energetics to guide solvent selection (e.g., DMSO vs. DMF) and catalyst choice. ICReDD’s integrated computational-experimental workflows reduce optimization time by 30–50% .

Q. What methodologies are effective in analyzing contradictory results from biological activity assays?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using disparate techniques (e.g., cell viability vs. enzymatic inhibition assays) to rule out assay-specific artifacts .

- Statistical Meta-Analysis : Apply Fisher’s exact test or Cohen’s κ to quantify inter-assay variability. For example, discrepancies in IC₅₀ values across models may arise from differences in cell permeability or off-target effects .

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to calibrate assay sensitivity and validate instrumentation .

Q. How can researchers address low solubility or stability issues during in vitro testing of this compound?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining biocompatibility .

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with LC-MS monitoring to identify hydrolytic or oxidative degradation products. Adjust storage conditions (e.g., inert atmosphere, −20°C) accordingly .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistent intermediate formation .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity, which influence bioavailability and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.